1-N-ethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine
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Overview
Description
1-N-ethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine is a chemical compound with the molecular formula C12H19N3O3S and a molecular weight of 285.37 g/mol . This compound is characterized by the presence of an ethyl group, a morpholine-4-sulfonyl group, and a benzene-1,2-diamine core. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-N-ethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine involves several steps. One common method includes the reaction of 1,2-diaminobenzene with ethyl iodide to introduce the ethyl group. This is followed by the sulfonylation of the resulting compound with morpholine-4-sulfonyl chloride under basic conditions . The reaction typically requires solvents such as ethanol or water and is carried out at controlled temperatures to ensure high yields and purity.
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps, such as recrystallization or chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
1-N-ethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-N-ethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-N-ethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-N-ethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine can be compared with other similar compounds, such as:
1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine: This compound has a phenyl group instead of an ethyl group, leading to different chemical properties and reactivity.
This compound derivatives: Various derivatives can be synthesized by modifying the sulfonyl or ethyl groups, resulting in compounds with unique properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological activities compared to its analogs.
Properties
IUPAC Name |
1-N-ethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-2-14-12-4-3-10(9-11(12)13)19(16,17)15-5-7-18-8-6-15/h3-4,9,14H,2,5-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQWBLSNJWYMSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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